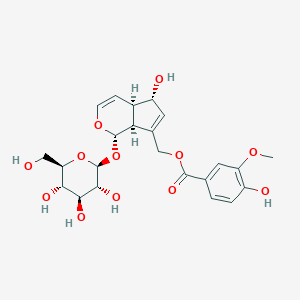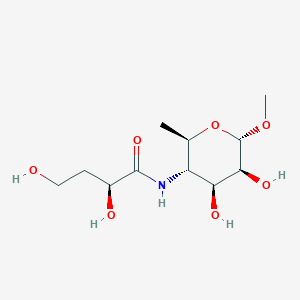
Me Ddgtman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Me Ddgtman, also known as Methyl 2,3-dihydro-1H-inden-5-ylacetate, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. Me Ddgtman has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of Me Ddgtman is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Me Ddgtman has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Me Ddgtman may also modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Me Ddgtman has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Me Ddgtman can induce the expression of antioxidant and detoxification genes, as well as modulate the activity of various enzymes and receptors. In vivo studies have shown that Me Ddgtman can have neuroprotective, anti-cancer, and cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Me Ddgtman has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potential therapeutic applications. However, there are also limitations to the use of Me Ddgtman in lab experiments. Me Ddgtman may have limited solubility in certain solvents, and its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Me Ddgtman. One area of research could focus on further elucidating the mechanism of action of Me Ddgtman, which may help to identify new therapeutic applications for the compound. Another area of research could focus on optimizing the synthesis method of Me Ddgtman to improve yield and purity. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of Me Ddgtman in vivo, which may help to inform dosing and administration strategies for potential therapeutic applications.
Métodos De Síntesis
Me Ddgtman can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 2,3-dihydro-1H-inden-5-ol with acetic anhydride to form 2,3-dihydro-1H-inden-5-ylacetate. This intermediate is then subjected to a series of reactions involving methyl iodide and sodium hydride to yield Me Ddgtman.
Aplicaciones Científicas De Investigación
Me Ddgtman has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, Me Ddgtman has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, Me Ddgtman has been studied for its anti-cancer properties and may have potential as a chemotherapeutic agent. In cardiovascular diseases, Me Ddgtman has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular disorders.
Propiedades
Número CAS |
116786-66-4 |
|---|---|
Nombre del producto |
Me Ddgtman |
Fórmula molecular |
C11H21NO7 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(2S)-N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]-2,4-dihydroxybutanamide |
InChI |
InChI=1S/C11H21NO7/c1-5-7(12-10(17)6(14)3-4-13)8(15)9(16)11(18-2)19-5/h5-9,11,13-16H,3-4H2,1-2H3,(H,12,17)/t5-,6+,7-,8+,9+,11+/m1/s1 |
Clave InChI |
ASFHRCHAPWVLRF-QBTZHLMHSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)NC(=O)[C@H](CCO)O |
SMILES |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C(CCO)O |
SMILES canónico |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C(CCO)O |
Sinónimos |
Me ddgTMan methyl 4,6-dideoxy-4-(3-deoxy-L-glycero-tetronamido)-alpha-D-mannopyranoside methyl 4,6-dideoxy-4-(3-deoxyglycerotetronamido)mannopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
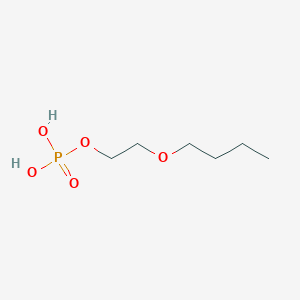
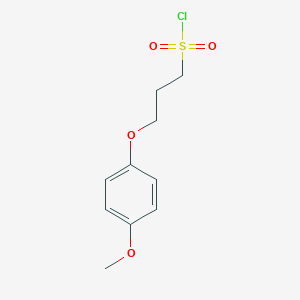
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)


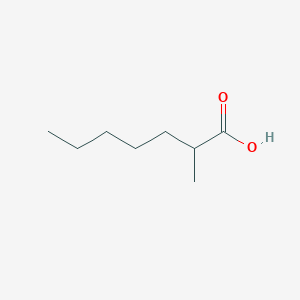
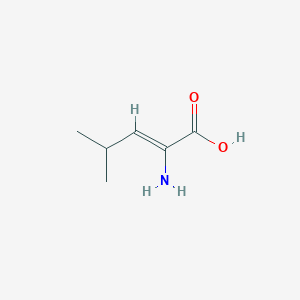

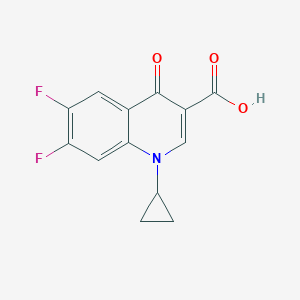
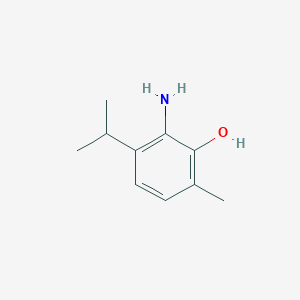
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

